Ethyl 2-phenylbutyrate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 30680. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

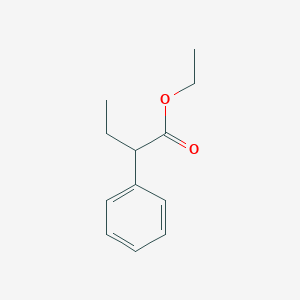

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-phenylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-3-11(12(13)14-4-2)10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLLUFLLBRNCOLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80861752 | |

| Record name | Benzeneacetic acid, .alpha.-ethyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80861752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119-43-7 | |

| Record name | Ethyl α-ethylbenzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneacetic acid, alpha-ethyl-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2-phenylbutyrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30680 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetic acid, .alpha.-ethyl-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzeneacetic acid, .alpha.-ethyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80861752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-phenylbutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.931 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Ethyl 2-Phenylbutyrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of ethyl 2-phenylbutyrate. It also includes a comparative analysis with its structurally related and commercially significant derivatives, ethyl 2-oxo-4-phenylbutyrate and ethyl (R)-2-hydroxy-4-phenylbutyrate, which are key intermediates in the synthesis of angiotensin-converting enzyme (ACE) inhibitors.[1]

Core Compound: Ethyl 2-Phenylbutanoate

Ethyl 2-phenylbutanoate is an organic compound, specifically an ester of 2-phenylbutanoic acid and ethanol. It is a colorless liquid with a characteristic fruity odor. While not as extensively studied as its derivatives, it serves as a foundational molecule for understanding the structure-property relationships within this class of compounds.

Chemical Structure and Identifiers

The structure of ethyl 2-phenylbutanoate is characterized by a phenyl group attached to the alpha-carbon of the butyrate ester.

-

IUPAC Name: Ethyl 2-phenylbutanoate

-

CAS Number: 119-43-7[2]

-

Molecular Formula: C₁₂H₁₆O₂[2]

-

SMILES: CCC(C1=CC=CC=C1)C(=O)OCC

-

InChI: InChI=1S/C12H16O2/c1-3-11(10-8-6-5-7-9-10)12(13)14-4-2/h5-9,11H,3-4H2,1-2H3

Physicochemical Properties

The quantitative physicochemical properties of ethyl 2-phenylbutanoate are summarized in the table below for easy reference.

| Property | Value |

| Molecular Weight | 192.25 g/mol |

| Appearance | Colorless liquid |

| Density | 1.0±0.1 g/cm³[2] |

| Boiling Point | 251.4±9.0 °C at 760 mmHg[2] |

| Flash Point | 97.1±17.1 °C[2] |

| Refractive Index | 1.495[2] |

| LogP | 3.38[2] |

Synthesis of Ethyl 2-Phenylbutanoate

The most common and straightforward method for the synthesis of ethyl 2-phenylbutanoate is the Fischer esterification of 2-phenylbutanoic acid with ethanol in the presence of an acid catalyst.[3][4]

Experimental Protocol: Fischer Esterification

Materials:

-

2-Phenylbutanoic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid (or other acid catalyst like p-toluenesulfonic acid)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethyl acetate (for extraction)

-

Dichloromethane (for extraction)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-phenylbutanoic acid in an excess of anhydrous ethanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-phenylbutanoate.

-

Purify the crude product by vacuum distillation to yield the pure ester.

Synthesis Workflow Diagram

References

Spectroscopic Characterization of Ethyl 2-Phenylbutyrate: A Technical Guide

Introduction

Ethyl 2-phenylbutyrate is an organic ester with applications in various fields, including as a flavoring agent and in the synthesis of more complex molecules. Its structural elucidation and quality control rely heavily on a combination of spectroscopic techniques. This guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with standardized experimental protocols for these analytical methods. The information presented is intended for researchers, scientists, and professionals in drug development and chemical analysis.

Data Presentation

The following tables summarize the expected spectroscopic data for this compound based on its chemical structure and established principles of organic spectroscopy.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.35 - 7.20 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~ 4.15 | Quartet | 2H | Methylene protons (-O-CH₂-CH₃) |

| ~ 3.40 | Triplet | 1H | Methine proton (-CH(Ph)-) |

| ~ 2.10 - 1.90 | Multiplet | 2H | Methylene protons (-CH₂-CH₃, benzylic) |

| ~ 1.20 | Triplet | 3H | Methyl protons (-O-CH₂-CH₃) |

| ~ 0.90 | Triplet | 3H | Methyl protons (-CH₂-CH₃, benzylic) |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹³C NMR Data (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

| Chemical Shift (δ) (ppm) | Assignment |

| ~ 174 | Carbonyl carbon (C=O) |

| ~ 140 | Quaternary aromatic carbon (ipso-C) |

| ~ 128.5 | Aromatic carbons (ortho/meta-C) |

| ~ 127.5 | Aromatic carbons (ortho/meta-C) |

| ~ 126.5 | Aromatic carbon (para-C) |

| ~ 60.5 | Methylene carbon (-O-CH₂) |

| ~ 55 | Methine carbon (-CH(Ph)-) |

| ~ 27 | Methylene carbon (-CH₂-CH₃, benzylic) |

| ~ 14.0 | Methyl carbon (-O-CH₂-CH₃) |

| ~ 12.5 | Methyl carbon (-CH₂-CH₃, benzylic) |

Infrared (IR) Spectroscopy

Expected IR Absorption Bands (Neat Liquid)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3080 - 3030 | Medium | Aromatic C-H stretch |

| ~ 2965 - 2870 | Strong | Aliphatic C-H stretch |

| ~ 1735 | Strong | C=O (ester) stretch |

| ~ 1600, 1495, 1450 | Medium to Weak | C=C aromatic ring stretches |

| ~ 1250 - 1150 | Strong | C-O (ester) stretch |

| ~ 750, 700 | Strong | C-H out-of-plane bend (monosubstituted benzene) |

Mass Spectrometry (MS)

Expected Major Fragments in Electron Ionization (EI) Mass Spectrum

| m/z | Proposed Fragment |

| 192 | [M]⁺ (Molecular Ion) |

| 147 | [M - OCH₂CH₃]⁺ |

| 119 | [M - COOCH₂CH₃]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to the vial.

-

Gently agitate the vial to ensure the sample is fully dissolved.

-

Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

Set the appropriate acquisition parameters (e.g., pulse sequence, number of scans, spectral width, relaxation delay).

-

Acquire the NMR spectrum.

-

Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)

-

Sample Preparation and Analysis:

-

Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a volatile solvent (e.g., isopropanol or ethanol) and allowing it to dry completely.

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Place a small drop of neat this compound onto the center of the ATR crystal.

-

If using a pressure clamp, lower it to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS) with Electron Ionization (EI)

-

Sample Introduction and Ionization:

-

The sample is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and purification, or a direct insertion probe.

-

The sample is volatilized in a high-vacuum environment.

-

The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).

-

This bombardment results in the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺), which may then undergo fragmentation.

-

-

Mass Analysis and Detection:

-

The resulting ions (molecular ion and fragment ions) are accelerated by an electric field.

-

The ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

-

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an organic compound like this compound using a combination of spectroscopic methods.

Caption: Workflow for structural determination.

Predicted Mass Spectrum Fragmentation of this compound

This diagram illustrates the predicted fragmentation pathway of the this compound molecular ion under electron ionization conditions.

Caption: Predicted fragmentation of this compound.

An In-depth Technical Guide to the Synthesis of Ethyl 2-phenylbutyrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for Ethyl 2-phenylbutyrate, a key intermediate in the pharmaceutical and fine chemical industries. This document details two core methodologies: the alkylation of phenylacetonitrile followed by hydrolysis and esterification, and the malonic ester synthesis route. Quantitative data is presented for easy comparison, and detailed experimental protocols are provided.

Core Synthesis Pathways

Two principal and industrially relevant methods for the synthesis of this compound are detailed below. Each pathway offers distinct advantages regarding starting materials, reaction conditions, and scalability.

Pathway 1: Ethylation of Phenylacetonitrile with Subsequent Hydrolysis and Esterification

This pathway is a robust and high-yielding method that proceeds in three main stages:

-

Phase-Transfer Catalyzed Ethylation of Phenylacetonitrile: Phenylacetonitrile is alkylated with an ethyl halide under phase-transfer catalysis (PTC) conditions to yield 2-phenylbutyronitrile. The use of a phase-transfer catalyst allows for the reaction to occur efficiently in a biphasic system, typically an aqueous solution of a strong base and an organic solvent.

-

Hydrolysis of 2-Phenylbutyronitrile: The resulting nitrile is then hydrolyzed to 2-phenylbutyric acid. This transformation can be achieved under either acidic or basic conditions, which cleaves the nitrile group to a carboxylic acid.

-

Esterification of 2-Phenylbutyric Acid: The final step is the esterification of 2-phenylbutyric acid with ethanol in the presence of an acid catalyst, such as sulfuric acid, to produce the target molecule, this compound.

Pathway 2: Malonic Ester Synthesis

The malonic ester synthesis is a classic and versatile method for the preparation of carboxylic acid derivatives. In the context of this compound synthesis, this pathway involves:

-

Formation of Diethyl Phenylmalonate: Diethyl malonate is first reacted with a phenylating agent, or phenylmalonic acid is synthesized and then esterified to produce diethyl phenylmalonate.

-

Alkylation of Diethyl Phenylmalonate: The diethyl phenylmalonate is then deprotonated with a suitable base, such as sodium ethoxide, to form a resonance-stabilized carbanion. This carbanion subsequently undergoes nucleophilic substitution with an ethyl halide (e.g., bromoethane) to yield diethyl ethylphenylmalonate.

-

Hydrolysis and Decarboxylation: The resulting diethyl ethylphenylmalonate is hydrolyzed to the corresponding dicarboxylic acid, which is then decarboxylated upon heating to afford 2-phenylbutyric acid. This is then followed by esterification with ethanol to yield this compound. A direct workup of the alkylated malonic ester can also lead to the final product.

Comparative Data of Synthesis Pathways

The following table summarizes the key quantitative data for the primary synthesis routes to this compound, allowing for a direct comparison of their efficiencies and typical reaction conditions.

| Synthesis Pathway | Key Intermediate(s) | Key Reagents | Typical Reaction Conditions | Reported Yield |

| From Phenylacetonitrile | 2-Phenylbutyronitrile, 2-Phenylbutyric acid | Phenylacetonitrile, Ethyl bromide, NaOH, Benzyltriethylammonium chloride, H2SO4, Ethanol | Ethylation: 28-40°C; Hydrolysis: Reflux; Esterification: Reflux | Ethylation: 78-84%[1]; Subsequent steps are typically high yielding. |

| Malonic Ester Synthesis | Diethyl phenylmalonate, Diethyl ethylphenylmalonate | Phenylacetic acid, Zinc cyanide, Ethanol, Sodium ethoxide, Bromoethane | Alkylation: 50-100°C; Hydrolysis/Decarboxylation: Reflux | Alkylation step yield: ~90%[2] |

Experimental Protocols

This section provides detailed methodologies for the key experiments in each synthesis pathway.

Pathway 1: From Phenylacetonitrile

Step 1: Synthesis of 2-Phenylbutyronitrile via Phase-Transfer Catalysis [1]

-

Apparatus: A 3-liter, four-necked, round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, a thermometer, and an efficient reflux condenser.

-

Reagents:

-

540 ml of 50% aqueous sodium hydroxide

-

257 g (2.20 moles) of phenylacetonitrile

-

5.0 g (0.022 mole) of benzyltriethylammonium chloride

-

218 g (2.00 moles) of ethyl bromide

-

21.2 g (0.200 mole) of benzaldehyde

-

Benzene

-

Dilute hydrochloric acid

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

Charge the flask with 50% aqueous sodium hydroxide, phenylacetonitrile, and benzyltriethylammonium chloride.

-

Begin stirring and add ethyl bromide dropwise over approximately 100 minutes, maintaining the temperature between 28-35°C using a cold-water bath if necessary.

-

After the addition is complete, continue stirring for 2 hours, then increase the temperature to 40°C for an additional 30 minutes.

-

Cool the reaction mixture to 25°C, add benzaldehyde, and continue stirring for 1 hour.

-

Immerse the flask in a cold-water bath and add 750 ml of water and 100 ml of benzene.

-

Separate the layers and extract the aqueous phase with 200 ml of benzene.

-

Combine the organic layers and wash successively with 200 ml of water, 200 ml of dilute hydrochloric acid, and 200 ml of water.

-

Dry the organic layer over anhydrous magnesium sulfate and remove the solvent by distillation under reduced pressure.

-

Distill the product through a Vigreux column to yield 225–242 g (78–84%) of 2-phenylbutyronitrile.

-

Step 2: Hydrolysis of 2-Phenylbutyronitrile to 2-Phenylbutyric Acid

-

Apparatus: A round-bottomed flask equipped with a reflux condenser.

-

Reagents:

-

2-Phenylbutyronitrile

-

Aqueous sodium hydroxide solution (e.g., 20-40%) or a strong acid solution (e.g., concentrated H2SO4 or HCl)

-

Hydrochloric acid (for acidification)

-

Ethyl acetate (for extraction)

-

-

Procedure (Basic Hydrolysis):

-

Place the 2-phenylbutyronitrile in the round-bottomed flask and add the aqueous sodium hydroxide solution.

-

Heat the mixture to reflux and maintain reflux until the reaction is complete (monitoring by TLC or GC is recommended).

-

Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid until the pH is acidic.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-phenylbutyric acid.

-

The crude acid can be purified by recrystallization or distillation.

-

Step 3: Esterification of 2-Phenylbutyric Acid to this compound

-

Apparatus: A round-bottomed flask equipped with a reflux condenser.

-

Reagents:

-

2-Phenylbutyric acid

-

Absolute ethanol (in excess)

-

Concentrated sulfuric acid (catalytic amount)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

In the round-bottomed flask, dissolve the 2-phenylbutyric acid in an excess of absolute ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC or GC is recommended).

-

Cool the reaction mixture and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by distillation under reduced pressure to obtain this compound.

-

Pathway 2: Malonic Ester Synthesis

Step 1: Synthesis of Diethyl Phenylmalonate [2]

-

Apparatus: A suitable reaction vessel for handling the reagents and conditions described.

-

Reagents:

-

200 g Phenylacetic acid

-

15% Sodium carbonate solution

-

90 g Zinc cyanide

-

Hydrochloric acid

-

800 g Ethanol

-

60 g Sodium bisulfate

-

-

Procedure:

-

Neutralize phenylacetic acid with 15% sodium carbonate solution at a temperature ≤45°C to a pH of 7.5-8.

-

Add zinc cyanide and heat at 85-95°C for 6 hours.

-

Cool to ≤50°C and acidify with hydrochloric acid.

-

Dehydrate under reduced pressure.

-

Add ethanol and sodium bisulfate as a catalyst, and heat at 84-90°C for 12 hours.

-

Remove the solvent under reduced pressure and add water to separate the layers.

-

Neutralize and wash the organic layer with alkaline brine.

-

The product is diethyl phenylmalonate.

-

Step 2: Ethylation of Diethyl Phenylmalonate to Diethyl Ethylphenylmalonate [2]

-

Apparatus: A reaction flask equipped for stirring and temperature control.

-

Reagents:

-

Diethyl phenylmalonate (from Step 1)

-

Sodium ethoxide in ethanol solution (104 g pure sodium ethoxide)

-

360 g Bromoethane

-

Sulfuric acid

-

Brine

-

-

Procedure:

-

To the diethyl phenylmalonate, add the sodium ethoxide ethanol solution and maintain the temperature at 50-60°C for 2 hours.

-

Slowly remove ethanol at atmospheric pressure.

-

After no more distillate is collected, add bromoethane dropwise over 2 hours at a temperature of 55-65°C.

-

Maintain the reaction at 75-100°C for 6 hours.

-

Remove excess bromoethane under atmospheric pressure.

-

Neutralize with sulfuric acid to a pH of 4-5.

-

Wash with brine to obtain diethyl ethylphenylmalonate.

-

Step 3: Hydrolysis and Decarboxylation to this compound

-

Apparatus: A round-bottomed flask with a reflux condenser.

-

Reagents:

-

Diethyl ethylphenylmalonate

-

Aqueous acid (e.g., H2SO4 or HCl) or base (e.g., NaOH or KOH)

-

Ethanol

-

-

Procedure:

-

Combine the diethyl ethylphenylmalonate with an aqueous solution of a strong acid or base in the flask.

-

Heat the mixture to reflux. The hydrolysis of both ester groups will occur, followed by the decarboxylation of the resulting malonic acid derivative upon heating.

-

After the reaction is complete, the resulting 2-phenylbutyric acid can be esterified in situ or isolated and then esterified as described in Pathway 1, Step 3, by adding ethanol and a catalytic amount of acid and refluxing.

-

The final product, this compound, is then isolated and purified by distillation.

-

Visualizing the Synthesis Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the two primary synthesis pathways for this compound.

References

Navigating the Solubility Landscape of Ethyl 2-Phenylbutyrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-phenylbutyrate is a key intermediate in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs). A thorough understanding of its solubility in common organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development. This technical guide addresses the notable absence of publicly available quantitative solubility data for this compound by providing a comprehensive framework for its determination. This includes a detailed experimental protocol for the widely accepted shake-flask method, a qualitative assessment of its expected solubility based on physicochemical principles, and a guide to analytical quantification.

Introduction to the Solubility of this compound

This compound (CAS No. 119-43-7) is an ester with a molecular formula of C12H16O2. Its structure, featuring a phenyl ring and a butyrate ester group, dictates its solubility characteristics. The presence of the polar ester group allows for dipole-dipole interactions, while the nonpolar phenyl and ethyl groups contribute to its solubility in less polar, organic solvents. Generally, esters are less soluble in water than alcohols and carboxylic acids of similar molecular weight due to their inability to act as hydrogen bond donors. However, they can accept hydrogen bonds, which allows for some solubility in protic solvents.

Due to a lack of specific quantitative data in scientific literature, this guide provides a robust methodology for researchers to determine the solubility of this compound in their specific solvent systems.

Predicted Qualitative Solubility of this compound

Based on the principle of "like dissolves like," a qualitative prediction of this compound's solubility in common organic solvents can be made. The following table summarizes these predictions, which should be confirmed by experimental determination.

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Protic Solvents | Methanol, Ethanol | Moderate to High | The alkyl chain and phenyl group may limit infinite solubility, but the ester can accept hydrogen bonds from the solvent. |

| Dipolar Aprotic | Acetone, Ethyl Acetate, Acetonitrile (ACN) | High | The polarity of these solvents can effectively solvate the polar ester group of this compound. |

| Non-Polar | Toluene, Dichloromethane (DCM), Chloroform | High | The phenyl group and the overall non-polar character of the molecule suggest good solubility in these solvents. |

| Apolar | Hexane, Heptane | Low to Moderate | The presence of the polar ester group will likely limit solubility in highly non-polar aliphatic solvents. |

Experimental Determination of Solubility: The Shake-Flask Method

The shake-flask method is a reliable and widely used technique to determine the equilibrium solubility of a compound in a specific solvent at a given temperature.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Glass vials or flasks with airtight seals

-

Orbital shaker or incubator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Experimental Protocol

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker or incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium. A period of 24 to 72 hours is typically recommended.

-

-

Phase Separation:

-

After the equilibration period, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed.

-

-

Sample Collection and Dilution:

-

Carefully withdraw a clear aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask to remove any remaining solid particles.

-

Dilute the filtered supernatant with a known volume of the same solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.

-

-

Calculation of Solubility:

-

Calculate the concentration of the undiluted saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Figure 1: Experimental workflow for the shake-flask solubility determination.

Data Presentation

Quantitative solubility data should be presented in a clear and organized table to facilitate comparison across different solvents and temperatures.

Table 1: Experimentally Determined Solubility of this compound (This table is a template to be populated with experimental results)

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) |

| Methanol | 25 | ||

| Ethanol | 25 | ||

| Acetone | 25 | ||

| Ethyl Acetate | 25 | ||

| Acetonitrile | 25 | ||

| Dichloromethane | 25 | ||

| Toluene | 25 | ||

| Hexane | 25 |

Logical Relationships in Solubility Determination

The following diagram illustrates the logical flow and decision-making process in a typical solubility study.

Commercial Availability and Synthetic Pathways of Key Chiral Intermediate Ethyl 2-phenylbutyrate Derivatives for ACE Inhibitor Development

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and suppliers of Ethyl 2-phenylbutyrate derivatives, with a primary focus on Ethyl 2-oxo-4-phenylbutyrate and its chiral reduction product, Ethyl (R)-2-hydroxy-4-phenylbutyrate. These compounds are critical intermediates in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, a class of drugs widely used in the treatment of hypertension and heart failure. This document is intended for researchers, scientists, and professionals involved in drug discovery and development, offering detailed information on sourcing these key molecules and the experimental protocols for their synthesis and analysis.

Commercial Availability and Suppliers

Ethyl 2-oxo-4-phenylbutyrate (CAS No. 64920-29-2) and Ethyl (R)-2-hydroxy-4-phenylbutyrate (CAS No. 90315-82-5) are available from a range of chemical suppliers globally. These compounds are offered in various purity levels and quantities to suit both research and development needs as well as larger-scale manufacturing. Below is a summary of prominent suppliers and the typical grades and quantities available.

Table 1: Commercial Suppliers of Ethyl 2-oxo-4-phenylbutyrate (CAS: 64920-29-2)

| Supplier | Purity Levels | Available Quantities | Notes |

| Sigma-Aldrich | 97% | 5ml, 25ml | Also provides technical documents and Certificates of Analysis. |

| Thermo Scientific Chemicals | 90+%[1] | 10g, 50g[1] | Formerly part of the Alfa Aesar portfolio. |

| Clearsynth | 93%[2] | Custom | Leading manufacturer and exporter, provides Certificate of Analysis.[2] |

| Biosynth | Not specified | 250g | Available for pharmaceutical testing. |

| SynThink Research Chemicals | High Purity | Custom | Provides comprehensive characterization data and CoA.[3] |

| Santa Cruz Biotechnology | Not specified | Custom | Biochemical for proteomics research.[4] |

| Pharmaffiliates | High Purity | Custom | Login required for pricing and availability.[5] |

| Simson Pharma Limited | High Quality | Custom | Accompanied by Certificate of Analysis. |

| ChemicalBook | 97%, 99% | 1g, 5kg, 25kg | Directory of multiple Chinese and Indian suppliers.[6] |

| LookChem | 93% | 10g, 25g | Lists various suppliers with pricing.[7] |

Table 2: Commercial Suppliers of Ethyl (R)-2-hydroxy-4-phenylbutyrate (CAS: 90315-82-5)

| Supplier | Purity Levels | Available Quantities | Notes |

| Wanhe Pharma | Premium-grade | Custom | Specializes in high-quality APIs with regulatory support.[8] |

| ChemicalBook | Not specified | 1g | Lists 289 suppliers.[9] |

Synthesis and Experimental Protocols

The synthesis of the chiral intermediate Ethyl (R)-2-hydroxy-4-phenylbutyrate is of significant interest in pharmaceutical manufacturing. The most common and efficient method is the asymmetric reduction of its prochiral precursor, Ethyl 2-oxo-4-phenylbutyrate.[10][11] This transformation is often achieved with high enantioselectivity using biocatalytic methods.

Biocatalytic Reduction of Ethyl 2-oxo-4-phenylbutyrate

The enantioselective reduction of Ethyl 2-oxo-4-phenylbutyrate to Ethyl (R)-2-hydroxy-4-phenylbutyrate is a key step in the synthesis of several ACE inhibitors.[10][11][12] Various microorganisms have been identified as effective biocatalysts for this reaction.

This protocol is adapted from a study on the biocatalytic synthesis of Ethyl (R)-2-hydroxy-4-phenylbutyrate.[11][12]

1. Microorganism and Culture Preparation:

-

A strain of Candida krusei SW2026 is used as the biocatalyst.[11][12]

-

The microorganism is cultured in a suitable medium to obtain sufficient wet cell mass for the reaction.

2. Reaction Setup:

-

In a 50-mL Erlenmeyer flask, combine:

-

1g of wet Candida krusei cells

-

5 mL of an organic solvent (e.g., cyclohexane)

-

5 mL of a 0.1 mol/L potassium phosphate buffer (pH 6.6) containing 5% (w/v) glucose as a co-substrate.

-

A specific concentration of Ethyl 2-oxo-4-phenylbutyrate (e.g., 20 g/L).

-

3. Reaction Conditions:

-

The flask is capped with a septum and incubated in a water-bath shaker at 180 rpm and 30°C for 14-16 hours.[12]

4. Product Extraction and Purification:

-

After incubation, the reaction mixture is centrifuged to separate the cells.

-

The supernatant is extracted three times with ethyl acetate.

-

The combined organic layers are dried over anhydrous Na2SO4 and concentrated under vacuum.[12]

-

The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether (1:6) as the eluent.[12]

5. Analysis:

-

The enantiomeric excess (ee) and yield of the product are determined by Gas Chromatography (GC) analysis.

Signaling Pathways and Logical Relationships

The synthesis of Ethyl (R)-2-hydroxy-4-phenylbutyrate is a critical step in the overall manufacturing pathway of several ACE inhibitors. The following diagrams illustrate the chemical transformation and a typical experimental workflow.

Caption: Chemical synthesis pathway from the precursor to the final drug class.

Caption: A typical experimental workflow for the biocatalytic reduction.

Conclusion

The commercial availability of high-purity Ethyl 2-oxo-4-phenylbutyrate and its chiral derivative, Ethyl (R)-2-hydroxy-4-phenylbutyrate, is robust, with numerous suppliers catering to the needs of the pharmaceutical industry. The biocatalytic reduction of the ketoester to the chiral alcohol is a well-documented and efficient method for producing the key intermediate required for the synthesis of a variety of ACE inhibitors. The detailed protocols and supplier information provided in this guide aim to facilitate the research and development efforts of professionals in the field of drug discovery and manufacturing.

References

- 1. Ethyl 2-oxo-4-phenylbutyrate, 90+% 50 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. clearsynth.com [clearsynth.com]

- 3. synthinkchemicals.com [synthinkchemicals.com]

- 4. scbt.com [scbt.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Ethyl 2-oxo-4-phenylbutyrate manufacturers and suppliers - chemicalbook [chemicalbook.com]

- 7. Ethyl 2-oxo-4-phenylbutyrate|64920-29-2|lookchem [lookchem.com]

- 8. (R)-Ethyl 2-Hydroxy-4-Phenylbutyrate - High-Quality API | Reliable Supply by Wanhe Pharma [wanhepharma.com]

- 9. Ethyl (R)-2-hydroxy-4-phenylbutyrate synthesis - chemicalbook [chemicalbook.com]

- 10. Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. biocat.jiangnan.edu.cn [biocat.jiangnan.edu.cn]

An In-depth Technical Guide to the Potential Research Applications of Ethyl 2-Phenylbutyrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 2-phenylbutyrate, distinguishing it from related compounds and exploring its potential research applications. While its primary use lies within the flavor and fragrance industries, its structural relationship to therapeutically active phenylbutyrates warrants consideration for broader scientific investigation.

Introduction and Distinction from Related Compounds

This compound is an organic ester with a distinct fruity aroma. It is crucial to differentiate it from its more extensively researched structural analogs to understand its unique properties and potential applications.

-

Ethyl 2-oxo-4-phenylbutyrate: This is a keto-ester that serves as a key intermediate in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors.[1] Its primary research focus is in synthetic organic chemistry and pharmaceutical manufacturing.

-

Sodium Phenylbutyrate: This is the sodium salt of 4-phenylbutyric acid and is an FDA-approved drug for the treatment of urea cycle disorders.[2] It functions as an ammonia scavenger and a histone deacetylase (HDAC) inhibitor, with ongoing research into its potential for treating cancer, neurodegenerative diseases, and other conditions.[2][3]

-

Ethyl 4-phenylbutanoate: An isomer of this compound, this compound is also used as a flavoring and fragrance agent, possessing a fruity and floral aroma.[3]

The research landscape is dominated by studies on Sodium Phenylbutyrate's therapeutic effects and the synthetic utility of Ethyl 2-oxo-4-phenylbutyrate. In contrast, this compound's applications have been predominantly in the sensory sciences.

Chemical Properties and Synthesis

A summary of the key chemical properties of this compound and its related compounds is presented in Table 1.

| Property | This compound | Ethyl 2-oxo-4-phenylbutyrate | Ethyl (R)-2-hydroxy-4-phenylbutyrate |

| CAS Number | 90-27-7 | 64920-29-2 | 90315-82-5 |

| Molecular Formula | C₁₂H₁₆O₂ | C₁₂H₁₄O₃ | C₁₂H₁₆O₃ |

| Molecular Weight | 192.26 g/mol | 206.24 g/mol [4] | 208.25 g/mol [5] |

| Boiling Point | 238-240 °C | 132 °C @ 2 mmHg[4] | 212 °C[5] |

| Density | 0.988 g/cm³ | 1.091 g/mL at 25 °C[4] | 1.075 g/cm³[5] |

| Appearance | Colorless liquid | Colorless to pale yellow liquid[6] | Colorless liquid[5] |

Table 1: Chemical Properties of this compound and Related Compounds

The synthesis of these compounds varies based on their functional groups. For instance, Ethyl 2-oxo-4-phenylbutyrate can be synthesized by the reaction of 2-oxo-4-phenylbutyric acid with ethanol in the presence of sulfuric acid.[7]

Established Applications in the Flavor and Fragrance Industry

This compound is recognized for its fruity aroma and is utilized as a flavoring agent in food and beverages and as a fragrance component in perfumes and cosmetics.[1] Its sensory profile makes it a valuable ingredient for creating specific scent and taste experiences. Similarly, its isomer, Ethyl 2-methylbutyrate, is known for its apple and pineapple-like notes.[8][9] The use of such esters in the food industry is generally recognized as safe (GRAS).[10][11]

Potential Research Applications

Given the limited direct research on the therapeutic applications of this compound, potential avenues for investigation can be extrapolated from the known biological activities of the broader phenylbutyrate class of compounds.

Sodium phenylbutyrate has demonstrated neuroprotective effects in models of Parkinson's disease and other neurodegenerative conditions, largely attributed to its activity as an HDAC inhibitor.[12][13] Research could explore whether this compound, following in vivo hydrolysis to 2-phenylbutyric acid, exhibits similar HDAC inhibitory or neuroprotective properties.

While research is limited, some novel carbamate derivatives and their metal complexes have shown promising antimicrobial activity.[14] The structural backbone of this compound could serve as a scaffold for the synthesis of new compounds with potential antimicrobial applications.

4-phenylbutyrate (4-PBA) has been shown to act as a chemical chaperone, reducing endoplasmic reticulum (ER) stress by preventing the aggregation of misfolded proteins.[15] This mechanism is a target for therapeutic intervention in a range of diseases. Investigating whether this compound can be metabolized to an active form that reduces ER stress could be a valuable area of research.

Experimental Protocols

A common laboratory-scale synthesis involves the following steps:

-

Add 130 g of 2-oxo-4-phenylbutyric acid to a mixture of 650 ml of ethanol and 13 ml of concentrated sulfuric acid.[7]

-

Reflux the mixture for 5 hours.[7]

-

Concentrate the reaction mixture to approximately half its original volume.[7]

-

Dilute the concentrated mixture with 500 ml of water.[7]

-

Collect the resulting oil and extract the aqueous layer with ethyl acetate.[7]

-

Combine the oil and the extract, dry the mixture, and distill off the solvent under reduced pressure to yield Ethyl 2-oxo-4-phenylbutyrate.[7]

This process involves the asymmetric reduction of Ethyl 2-oxo-4-phenylbutyrate:

-

Prepare a reaction mixture containing 10 mM Ethyl 2-oxo-4-phenylbutyrate, 0.1 g/ml wet cells of a recombinant strain (e.g., E. coli expressing carbonyl reductase and glucose dehydrogenase), 50 g/L glucose, and 0.1 mM NADP+ in a phosphate buffer (pH 7.0).

-

Incubate the reaction at 30 °C for 24 hours.

-

Centrifuge the mixture and extract the supernatant with ethyl acetate.

-

Dry the extract with anhydrous MgSO₄ for subsequent analysis by gas chromatography.

Signaling Pathways and Logical Relationships

The therapeutic potential of phenylbutyrate compounds is often linked to their ability to inhibit histone deacetylases (HDACs). This action leads to the acetylation of histones, resulting in a more open chromatin structure and the transcription of various genes, including those involved in cell survival and antioxidant defense.

The conversion of Ethyl 2-oxo-4-phenylbutyrate to its chiral hydroxy ester is a key step in the synthesis of ACE inhibitors. This biotransformation is a critical area of research in industrial biotechnology.

Conclusion

This compound is a compound with well-established applications in the flavor and fragrance industry. While direct research into its therapeutic potential is sparse, its structural relationship to the versatile drug sodium phenylbutyrate suggests that it could be a valuable lead compound for further investigation. Future research should focus on its potential bioactivity following in vivo metabolism and its utility as a scaffold for the development of novel therapeutic agents, particularly in the areas of neuroprotection and antimicrobial discovery. The clear distinction between this compound and its more researched analogs is critical for guiding future studies and unlocking its full scientific potential.

References

- 1. Enhanced Tour Demo | Virtual tour generated by Panotour [s3.amazonaws.com]

- 2. perfumersworld.com [perfumersworld.com]

- 3. Ethyl 4-phenylbutanoate | C12H16O2 | CID 61452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethyl (R)-2-hydroxy-4-phenylbutyrate | C12H16O3 | CID 2733848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. prepchem.com [prepchem.com]

- 8. Ethyl 2-Methylbutyrate Manufacturer & Suppliers |ELAROMA-E2MBAT - Elchemy [elchemy.com]

- 9. perfumersworld.com [perfumersworld.com]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. femaflavor.org [femaflavor.org]

- 12. Ethyl 2-oxo-4-phenylbutyrate, 90+% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 13. Sodium phenylbutyrate - Wikipedia [en.wikipedia.org]

- 14. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 15. Ethyl 2-methylbutyrate | The Fragrance Conservatory [fragranceconservatory.com]

Ethyl 2-Phenylbutyrate: A Technical Guide for Pharmaceutical Intermediates

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of ethyl 2-phenylbutyrate and its closely related derivatives, which serve as critical intermediates in the synthesis of various active pharmaceutical ingredients (APIs). While direct pharmaceutical applications of this compound are not extensively documented, its oxidized and hydroxylated forms, namely ethyl 2-oxo-4-phenylbutyrate and ethyl (R)-2-hydroxy-4-phenylbutyrate, are pivotal precursors in the production of Angiotensin-Converting Enzyme (ACE) inhibitors. Furthermore, the structurally related diethyl ethylphenylmalonate is a key building block for the synthesis of the anticonvulsant drug phenobarbital. This guide details the physicochemical properties, synthesis methodologies, and applications of these important intermediates, providing researchers and drug development professionals with essential information for their work.

Introduction

This compound and its derivatives are valuable chemical entities in the landscape of pharmaceutical synthesis. Their structural motifs are incorporated into a range of therapeutics, most notably cardiovascular and central nervous system drugs. This document elucidates the role of these compounds as pharmaceutical intermediates, with a focus on their synthesis and conversion to high-value APIs.

Physicochemical Properties

A clear understanding of the physicochemical properties of these intermediates is crucial for their handling, reaction optimization, and process scale-up.

| Property | This compound | Ethyl 2-oxo-4-phenylbutyrate | (R)-Ethyl 2-hydroxy-4-phenylbutyrate | Diethyl ethylphenylmalonate |

| CAS Number | 119-43-7 | 64920-29-2 | 90315-82-5 | 76-67-5 |

| Molecular Formula | C₁₂H₁₆O₂ | C₁₂H₁₄O₃ | C₁₂H₁₆O₃ | C₁₅H₂₀O₄ |

| Molecular Weight | 192.25 g/mol | 206.24 g/mol | 208.25 g/mol | 264.32 g/mol |

| Appearance | - | Pale yellow or yellow liquid[1] | - | Colorless or yellowish transparent oily liquid |

| Boiling Point | 251.4 °C @ 760 mmHg | 131-133 °C @ 2 mmHg[2] | - | 185 °C @ 15 mmHg |

| Density | 1.0 g/cm³ | 1.091 g/mL @ 25 °C[2] | - | 1.07 g/mL @ 25 °C |

| Refractive Index | 1.495 | 1.504 (n20/D)[1] | - | 1.491 (n20/D) |

| Solubility | - | Slightly soluble in Chloroform and Ethyl Acetate[1] | - | Insoluble in water, soluble in ethanol and ether |

Synthesis of Key Intermediates

Synthesis of Ethyl 2-oxo-4-phenylbutyrate

Ethyl 2-oxo-4-phenylbutyrate is a key precursor for ACE inhibitors. One common synthesis route involves the esterification of 2-oxo-4-phenylbutyric acid.

Experimental Protocol:

-

To a mixture of 650 ml of ethanol and 13 ml of concentrated sulfuric acid, add 130 g of 2-oxo-4-phenylbutyric acid.

-

Reflux the mixture for 5 hours.

-

Concentrate the reaction mixture to approximately half its original volume.

-

Dilute the concentrated mixture with 500 ml of water.

-

Collect the resulting oil, and extract the aqueous layer with ethyl acetate.

-

Combine the oil and the ethyl acetate extract, dry the solution, and distill off the solvent under reduced pressure.

-

The residue is then distilled under reduced pressure to yield ethyl 2-oxo-4-phenylbutyrate.

Synthesis of Diethyl ethylphenylmalonate

Diethyl ethylphenylmalonate is the direct precursor to phenobarbital. A common laboratory-scale synthesis starts from benzyl cyanide.

Experimental Protocol:

-

Preparation of Ethyl Phenylacetate: Benzyl cyanide is reacted with ethanol in the presence of a strong acid (e.g., sulfuric acid) to yield ethyl phenylacetate.[3]

-

Formation of Diethyl Phenylmalonate: Ethyl phenylacetate undergoes a Claisen condensation with diethyl oxalate in the presence of a base like sodium ethoxide. The resulting product is then heated to lose carbon monoxide, yielding diethyl phenylmalonate.[2]

-

Alkylation to Diethyl ethylphenylmalonate: Diethyl phenylmalonate is then alkylated using an ethyl halide (e.g., ethyl bromide) in the presence of a base to introduce the ethyl group at the alpha-position, yielding diethyl ethylphenylmalonate.[4]

Applications in Pharmaceutical Synthesis

Synthesis of ACE Inhibitors (Enalapril, Lisinopril)

Ethyl 2-oxo-4-phenylbutyrate is a critical starting material for the synthesis of several ACE inhibitors.[1][5] The key transformation is the stereoselective reduction of the ketone to a hydroxyl group, forming (R)-ethyl 2-hydroxy-4-phenylbutyrate. This chiral intermediate is then further elaborated to produce APIs like Enalapril and Lisinopril.

Caption: Synthesis pathway of ACE inhibitors from ethyl 2-oxo-4-phenylbutyrate.

Synthesis of Phenobarbital

Diethyl ethylphenylmalonate is the immediate precursor to the barbiturate anticonvulsant, phenobarbital.[2] The synthesis involves a condensation reaction with urea.

Experimental Protocol (Condensation Step):

-

A solution of a strong base, such as sodium ethoxide or sodium methoxide, is prepared in an appropriate alcohol solvent.

-

Urea is added to the basic solution.

-

Diethyl ethylphenylmalonate is then slowly added to the mixture.

-

The reaction mixture is heated to drive the condensation and cyclization to form the barbiturate ring.

-

After the reaction is complete, the mixture is acidified to precipitate the crude phenobarbital.

-

The crude product is then purified by recrystallization.

References

An In-depth Technical Guide to the Chiral Synthesis of Ethyl 2-Phenylbutyrate Enantiomers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary methodologies for the chiral synthesis of ethyl 2-phenylbutyrate enantiomers, crucial intermediates in the pharmaceutical industry. The synthesis of single-enantiomer drugs is of paramount importance, as different enantiomers can exhibit varied pharmacological and toxicological profiles. This document details three core strategies: enzymatic kinetic resolution, asymmetric alkylation utilizing chiral auxiliaries, and catalytic asymmetric hydrogenation. Each section includes detailed experimental protocols, comparative quantitative data, and workflow visualizations to aid in the selection and implementation of the most suitable synthetic route.

Enzymatic Kinetic Resolution of Racemic this compound

Enzymatic kinetic resolution is a widely employed method for the separation of enantiomers from a racemic mixture. This technique leverages the stereoselectivity of enzymes, typically lipases, to preferentially catalyze a reaction on one enantiomer, leaving the other unreacted and thus allowing for their separation. In the context of this compound, this is often achieved through enantioselective hydrolysis or transesterification of a related precursor, ethyl 2-hydroxy-4-phenylbutyrate. For the direct resolution of racemic this compound, a similar lipase-catalyzed approach can be applied.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of Racemic this compound

Materials:

-

Racemic this compound

-

Immobilized Lipase B from Candida antarctica (Novozym® 435)

-

Anhydrous organic solvent (e.g., toluene, hexane, or methyl tert-butyl ether (MTBE))

-

Acyl donor (for transesterification, e.g., vinyl acetate) or water (for hydrolysis)

-

Activated molecular sieves (4 Å)

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

To a dried round-bottom flask containing a magnetic stir bar, add racemic this compound (1.0 eq).

-

Add anhydrous organic solvent (e.g., toluene, 10 mL per gram of substrate) and the acyl donor, vinyl acetate (1.5 eq), for a transesterification reaction. For hydrolysis, add a phosphate buffer (50 mM, pH 7.5).

-

Add immobilized lipase (e.g., Novozym® 435, 10% w/w of the substrate).

-

Stir the reaction mixture at a controlled temperature (e.g., 30-45 °C).

-

Monitor the reaction progress by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the conversion and the enantiomeric excess (e.e.) of the substrate and product.

-

The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining substrate and the product.

-

Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.

-

Remove the solvent and excess acyl donor from the filtrate under reduced pressure.

-

Separate the unreacted enantiomer from the acylated product by column chromatography on silica gel.

Quantitative Data:

| Method | Enzyme | Substrate | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Product e.e. (%) | Ref. |

| Hydrolysis | Lipase PS | (R,S)-ethyl 2-hydroxy-4-phenylbutyrate | Isooctane/Buffer | 30 | 24 | ~50 | >99 ((R)-ester) | |

| Transesterification | Lipase AK | (R,S)-ethyl 2-hydroxy-4-phenylbutyrate | Ethenylethanoate | 30 | - | ~50 | >99 ((R)-ester) |

Note: Data for the direct resolution of this compound is less common in literature; the data presented is for a closely related and well-documented precursor, demonstrating the principle and typical outcomes of this method.

Workflow Diagram:

Caption: Workflow for the enzymatic kinetic resolution of racemic this compound.

Asymmetric Alkylation using Chiral Auxiliaries

Asymmetric alkylation employing a chiral auxiliary is a powerful strategy for the synthesis of enantiomerically pure compounds. A chiral auxiliary is a stereogenic molecule that is temporarily attached to a prochiral substrate to direct a subsequent diastereoselective transformation. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiopure product.

Pseudoephedrine is a readily available and effective chiral auxiliary. It can be acylated with phenylacetic acid to form an amide, which is then deprotonated to a chiral enolate. The steric bulk of the auxiliary directs the approach of an electrophile (e.g., ethyl iodide) to one face of the enolate, leading to a high degree of diastereoselectivity.

Experimental Protocol: Asymmetric Ethylation of Phenylacetic Acid using a Pseudoephedrine Auxiliary

Materials:

-

(1R,2R)-(-)-Pseudoephedrine

-

Phenylacetyl chloride

-

Triethylamine (Et₃N)

-

Lithium diisopropylamide (LDA)

-

Ethyl iodide (EtI)

-

Anhydrous tetrahydrofuran (THF)

-

Aqueous sulfuric acid (e.g., 9 N)

-

Standard laboratory glassware and purification apparatus

Procedure:

Step 1: Amide Formation

-

Dissolve (1R,2R)-(-)-pseudoephedrine (1.0 eq) and triethylamine (1.2 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., argon).

-

Cool the solution to 0 °C and slowly add phenylacetyl chloride (1.1 eq).

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Quench the reaction with water and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the pseudoephedrine amide of phenylacetic acid.

Step 2: Diastereoselective Alkylation

-

Dissolve the pseudoephedrine amide (1.0 eq) in anhydrous THF under an inert atmosphere and cool to -78 °C.

-

Slowly add a freshly prepared solution of LDA (1.1 eq) in THF. Stir for 30 minutes at -78 °C to form the enolate.

-

Add ethyl iodide (1.5 eq) to the enolate solution at -78 °C.

-

Stir the reaction at -78 °C for 1-2 hours, then allow it to warm to 0 °C over 2 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography to obtain the alkylated amide.

Step 3: Auxiliary Removal

-

Reflux the alkylated amide in a mixture of dioxane and 9 N sulfuric acid for 12 hours.

-

Cool the reaction mixture, dilute with water, and extract with diethyl ether to remove the recovered pseudoephedrine.

-

The aqueous layer contains the desired (S)-2-phenylbutanoic acid. It can be extracted with ethyl acetate after adjusting the pH.

-

To obtain the ethyl ester, the resulting carboxylic acid can be esterified using standard procedures (e.g., ethanol and a catalytic amount of sulfuric acid).

Quantitative Data:

| Auxiliary | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) | Ref. |

| Pseudoephedrine | Ethyl Iodide | >99:1 | 85-95 | |

| Pseudoephenamine | Ethyl Iodide | >99:1 | 90 |

Workflow Diagram:

The Multifaceted Biological Activities of Ethyl 2-Phenylbutyrate Derivatives: A Technical Guide for Drug Discovery Professionals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biological activities of ethyl 2-phenylbutyrate derivatives, a class of compounds showing significant promise in therapeutic applications. While research is ongoing, derivatives of this scaffold have demonstrated compelling anticancer, antimicrobial, and anti-inflammatory properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and experimental workflows to facilitate further research and development in this area.

Anticancer Activity

This compound derivatives have emerged as a noteworthy class of compounds in oncology research. Their anticancer potential is often attributed to the inhibition of key enzymes involved in cancer cell proliferation and survival, such as histone deacetylases (HDACs) and Src kinase.

Quantitative Data for Anticancer Activity

The following tables summarize the in vitro anticancer activity of various this compound derivatives and related compounds.

Table 1: Src Kinase Inhibitory Activity of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives

| Compound ID | Aryl Substituent | IC50 (µM) |

| 3a | Phenyl | 65.1 |

| 3b | 2-chlorophenyl | 78.5 |

| 3c | 4-chlorophenyl | 82.3 |

| 3d | 2,4-dichlorophenyl | 90.3 |

| 3e | 4-methylphenyl | 55.2 |

| 3f | 4-fluorophenyl | 48.3 |

| Staurosporine (Ref.) | - | 0.015 |

Data sourced from a study on Src Kinase inhibitors[1].

Table 2: Histone Deacetylase (HDAC) Inhibitory Activity of Phenylbutyrate-derived Hydroxamic Acids

| Compound ID | Structure | HDAC Inhibition IC50 (nM) |

| HTPB | N-hydroxy-4-(4-phenylbutyrylamino)benzamide | ~500 |

| (S)-11 | (S)-(+)-N-hydroxy-4-(3-methyl-2-phenylbutyrylamino)-benzamide | 16 |

Experimental Protocols for Anticancer Activity Evaluation

A common method for determining Src kinase inhibitory activity is a biotin-avidin capture ELISA.

-

Reaction Setup : The kinase reaction is initiated by incubating the test compound with Src kinase and a biotinylated peptide substrate in a reaction buffer containing ATP.

-

Incubation : The reaction mixture is incubated for a specified time (e.g., 30 minutes) at room temperature to allow for phosphorylation of the substrate.

-

Stopping the Reaction : The reaction is terminated by the addition of EDTA.

-

Detection : The reaction mixture is transferred to a streptavidin-coated plate, which captures the biotinylated substrate. A primary antibody specific for the phosphorylated tyrosine on the substrate is added, followed by a secondary antibody conjugated to horseradish peroxidase (HRP).

-

Quantification : The amount of phosphorylated substrate is quantified by adding a colorimetric HRP substrate and measuring the absorbance at a specific wavelength. The IC50 value is then calculated from a dose-response curve[1].

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

-

Cell Seeding : Cancer cells (e.g., A549, MCF-7) are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment : The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

-

MTT Addition : MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization : The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

Absorbance Reading : The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis : The percentage of cell viability is calculated relative to untreated control cells, and the GI50 (concentration for 50% of maximal inhibition of cell proliferation) is determined.

Signaling Pathways and Experimental Workflows

Caption: General experimental workflow for anticancer screening.

Antimicrobial Activity

Certain derivatives of this compound have demonstrated notable antimicrobial properties. The structural features of these molecules can be tailored to enhance their efficacy against various bacterial and fungal pathogens.

Quantitative Data for Antimicrobial Activity

The following table presents the antimicrobial activity of ethyl N-(2-phenethyl) carbamate analogues, which share structural similarities with this compound derivatives.

Table 3: Biofilm Inhibitory Activity of Ethyl N-(2-phenethyl) Carbamate Analogues against Methicillin-Resistant Staphylococcus aureus (MRSA)

| Compound ID | Substituent | IC50 (µM) against MRSA Strain 811 |

| Lead Compound | Ethyl N-(2-phenethyl) carbamate | > 50 |

| Potent Analogue | (Structure not specified) | Low to moderate micromolar |

Data sourced from a study on biofilm inhibitors of MRSA.[2][3]

Experimental Protocols for Antimicrobial Activity Evaluation

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Preparation of Inoculum : A standardized suspension of the test microorganism is prepared.

-

Serial Dilution : The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.

-

Inoculation : Each well is inoculated with the microbial suspension.

-

Incubation : The plate is incubated under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination : The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).

This assay measures the ability of a compound to prevent the formation of biofilms.

-

Inoculation : A bacterial suspension is added to the wells of a microtiter plate.

-

Compound Addition : The test compound is added at various concentrations.

-

Incubation : The plate is incubated to allow for biofilm formation (typically 24-48 hours).

-

Washing : The wells are washed to remove non-adherent cells.

-

Staining : The remaining biofilm is stained with a dye such as crystal violet.

-

Quantification : The stained biofilm is solubilized, and the absorbance is measured to quantify the amount of biofilm formed. The IC50 for biofilm inhibition is then calculated.

Experimental Workflow

dot

Caption: Workflow for antimicrobial screening and lead optimization.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound derivatives is an area of growing interest. Phenylbutyrate itself is known to antagonize NF-κB signaling, a key pathway in inflammation.[4][5] Derivatives of this core structure are being investigated for their ability to modulate inflammatory responses.

Quantitative Data for Anti-inflammatory Activity

The following table summarizes the in vitro anti-inflammatory activity of a pyrrole derivative of a phenylpropanoic acid, a compound with structural relevance to this compound derivatives.

Table 4: In Vitro Anti-inflammatory Activity of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate

| Enzyme | IC50 (µg/mL) |

| COX-1 | 314 |

| COX-2 | 130 |

| 5-LOX | 105 |

Data sourced from a study on the anti-inflammatory and analgesic potentials of a pivalate-based Michael product.[6]

Experimental Protocols for Anti-inflammatory Activity Evaluation

This assay measures the inhibition of COX-1 and COX-2 enzymes, which are key to the production of pro-inflammatory prostaglandins.

-

Enzyme and Substrate Preparation : Purified COX-1 or COX-2 enzyme is prepared along with its substrate, arachidonic acid.

-

Compound Incubation : The test compound is pre-incubated with the enzyme.

-

Reaction Initiation : The reaction is initiated by the addition of arachidonic acid.

-

Detection : The production of prostaglandin E2 (PGE2) is measured using a colorimetric or fluorescent-based ELISA kit.

-

IC50 Calculation : The concentration of the compound that inhibits 50% of the enzyme activity is determined.

This is a widely used animal model for acute inflammation.

-

Animal Dosing : Rats or mice are orally or intraperitoneally administered with the test compound or vehicle.

-

Induction of Edema : After a set period, a sub-plantar injection of carrageenan is administered to the hind paw to induce inflammation and edema.

-

Measurement of Paw Volume : The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.

-

Calculation of Inhibition : The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated group to the vehicle control group.

Signaling Pathways and Experimental Workflows

dot

Caption: Inhibition of the NF-κB signaling pathway by phenylbutyrate derivatives.

dot

Caption: Workflow for anti-inflammatory drug discovery.

Conclusion

The diverse biological activities of this compound derivatives and their structurally related analogs underscore their potential as a versatile scaffold for the development of novel therapeutics. The data and protocols presented in this guide offer a foundation for researchers to explore the structure-activity relationships within this chemical class further. Future investigations should focus on synthesizing and screening a broader range of derivatives to identify lead compounds with enhanced potency and selectivity for anticancer, antimicrobial, and anti-inflammatory applications. A deeper understanding of their mechanisms of action will be crucial for their successful translation into clinical candidates.

References

- 1. Antibacterial Activity of Protocatechuic Acid Ethyl Ester on Staphylococcus aureus Clinical Strains Alone and in Combination with Antistaphylococcal Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vitro Anti-inflammatory Effects of the Phenylbutyric Acid Metabolite Phenylacetyl Glutamine [pubmed.ncbi.nlm.nih.gov]

- 4. Antimicrobial activity of a natural compound and analogs against multi-drug-resistant Gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design, Synthesis and Biological Evaluation of Novel Phenyl-Substituted Naphthoic Acid Ethyl Ester Derivatives as Strigolactone Receptor Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Ethyl 2-phenylbutyrate using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of Ethyl 2-phenylbutyrate. This compound and its related compounds are significant in various chemical and pharmaceutical syntheses. The method outlined below utilizes a C18 column with UV detection, providing excellent specificity, precision, and accuracy. This protocol is designed for use in research, quality control, and drug development environments.

Introduction

This compound is an organic ester that serves as a key intermediate in the synthesis of various molecules. Accurate quantification is crucial for monitoring reaction kinetics, determining product purity, and ensuring quality control in manufacturing processes. High-Performance Liquid Chromatography (HPLC) is a primary technique for such analyses due to its high resolution and sensitivity.[1] This document provides a comprehensive protocol for a stability-indicating RP-HPLC method tailored for this compound.

Experimental Protocol

Instrumentation and Materials

-

Instrumentation: HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a Photo Diode Array (PDA) or UV-Vis detector.

-

Data Acquisition: Chromatography data station (e.g., Empower, Chromeleon).

-

Column: C18, 150 mm x 4.6 mm, 2-5 µm particle size.[2]

-

Chemicals & Reagents:

-

This compound reference standard

-

Acetonitrile (HPLC Grade)

-

Methanol (HPLC Grade)

-

Potassium Dihydrogen Phosphate (KH₂PO₄)

-

Orthophosphoric Acid (H₃PO₄)

-

Water (HPLC Grade or Milli-Q)

-

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis.

| Parameter | Recommended Condition |

| Column | C18, 150 mm x 4.6 mm, 2 µm |

| Mobile Phase | Acetonitrile : 25mM Phosphate Buffer pH 3.0 (65:35, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 220 nm |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Run Time | ~10 minutes |

Detailed Methodologies

2.3.1 Buffer and Mobile Phase Preparation

-

Phosphate Buffer (25mM, pH 3.0):

-

Accurately weigh 3.4 g of Potassium Dihydrogen Phosphate (KH₂PO₄) and dissolve it in 1000 mL of HPLC grade water.

-

Adjust the pH to 3.0 ± 0.05 using diluted orthophosphoric acid.

-

Filter the buffer solution through a 0.45 µm membrane filter to remove particulates.[3]

-

-

Mobile Phase Preparation (Acetonitrile : Buffer, 65:35 v/v):

-

Carefully mix 650 mL of HPLC-grade Acetonitrile with 350 mL of the prepared phosphate buffer.

-

Degas the final mobile phase mixture for approximately 10-15 minutes using sonication or vacuum degassing before use.[3]

-

2.3.2 Standard and Sample Preparation Workflow

The preparation of standards and samples is a critical step to ensure accurate results and protect the analytical column.[1]

2.3.3 HPLC Analysis Protocol

The following workflow outlines the sequence of operations for performing the quantitative analysis.

Method Validation and Performance

The developed method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Key validation parameters are summarized below with typical acceptance criteria.

System Suitability

System suitability tests are performed before sample analysis to ensure the chromatographic system is performing adequately.

| Parameter | Acceptance Criteria |

| Tailing Factor (Asymmetry) | 0.8 - 1.5 |

| Theoretical Plates | > 2000 |

| % RSD of Peak Area (n=6) | ≤ 2.0% |